Methyl ganoderenate D

Description

BenchChem offers high-quality Methyl ganoderenate D suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl ganoderenate D including the price, delivery time, and more detailed information at info@benchchem.com.

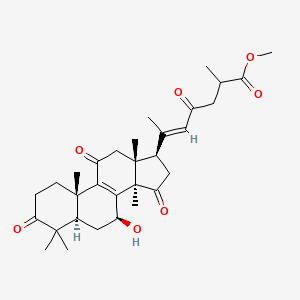

Structure

3D Structure

Properties

Molecular Formula |

C31H42O7 |

|---|---|

Molecular Weight |

526.7 g/mol |

IUPAC Name |

methyl (E)-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxohept-5-enoate |

InChI |

InChI=1S/C31H42O7/c1-16(11-18(32)12-17(2)27(37)38-8)19-13-24(36)31(7)26-20(33)14-22-28(3,4)23(35)9-10-29(22,5)25(26)21(34)15-30(19,31)6/h11,17,19-20,22,33H,9-10,12-15H2,1-8H3/b16-11+/t17?,19-,20+,22+,29+,30-,31+/m1/s1 |

InChI Key |

LPWWIRLWNQPIDU-HKWKCILSSA-N |

Isomeric SMILES |

CC(CC(=O)/C=C(\C)/[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C)C(=O)OC |

Canonical SMILES |

CC(CC(=O)C=C(C)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C)C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Methyl Ganoderenate D: A Technical Guide to its Discovery, Isolation, and Characterization from Ganoderma applanatum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl ganoderenate D, a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma applanatum. This document details the discovery, structural elucidation, and complete workflow for the isolation and purification of this compound. It includes detailed experimental protocols, tabulated quantitative data from spectroscopic analyses, and visual diagrams of the isolation process and relevant biological assay workflows. This guide is intended to serve as a key resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of compounds derived from Ganoderma species.

Introduction: Ganoderma applanatum - A Rich Source of Bioactive Triterpenoids

Ganoderma applanatum, commonly known as the Artist's Conk, is a species of polypore mushroom with a long history of use in traditional medicine, particularly in Asia. It is recognized for producing a diverse array of secondary metabolites, with lanostane-type triterpenoids being one of the most significant classes of bioactive compounds. These molecules are known for a wide range of pharmacological effects, including anti-tumor, anti-inflammatory, and hepatoprotective activities. The complex chemical structures of these triterpenoids, characterized by a high degree of oxidation, make them a subject of intense research for novel drug leads.

Discovery and Structure of Methyl Ganoderenate D

Methyl ganoderenate D was first isolated from the fruiting bodies of Ganoderma applanatum. Its structure was elucidated through extensive spectroscopic analysis. The compound is identified as 7β-hydroxy-3,11,15,23-tetraoxolanosta-8,20E(22)-dien-26-oic acid methyl ester .[1] The structural elucidation was primarily based on data obtained from mass spectrometry, infrared spectroscopy, and one- and two-dimensional nuclear magnetic resonance (NMR) experiments.[2]

The key structural features of Methyl ganoderenate D include a lanostane skeleton with four carbonyl groups at positions C-3, C-11, C-15, and C-23, a hydroxyl group at C-7, and a double bond system in the side chain.

Experimental Protocols

This section provides a detailed methodology for the extraction, isolation, and purification of Methyl ganoderenate D from the fruiting bodies of Ganoderma applanatum. The protocol is a synthesized procedure based on established methods for triterpenoid isolation from this species.

Extraction of Raw Material

-

Preparation : Obtain dried fruiting bodies of Ganoderma applanatum. Grind the material into a coarse powder to increase the surface area for solvent extraction.

-

Solvent Extraction :

-

Pack the powdered fungal material into a large-scale Soxhlet apparatus or a suitable extraction vessel.

-

Extract the powder with 95% ethanol (EtOH) under reflux for a minimum of three hours. Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

-

Combine the ethanol extracts from all repetitions.

-

-

Concentration : Evaporate the combined ethanol extracts under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning

-

Suspension : Suspend the crude ethanol extract in distilled water.

-

Liquid-Liquid Extraction : Transfer the aqueous suspension to a separatory funnel and extract it multiple times with ethyl acetate (EtOAc). This step separates compounds based on their polarity, with the less polar triterpenoids partitioning into the ethyl acetate layer.

-

Concentration : Combine the ethyl acetate fractions and concentrate them under reduced pressure to yield the primary triterpenoid-rich fraction.

Chromatographic Purification

-

Initial Fractionation (Macroporous Resin) :

-

Apply the concentrated EtOAc fraction to a macroporous resin column (e.g., D-101).

-

Elute the column with a stepwise gradient of methanol in water (e.g., 50:50, 70:30, 90:10 v/v) to generate several primary fractions.

-

-

Silica Gel Column Chromatography :

-

Subject the primary fractions containing the target compound to silica gel column chromatography.

-

Elute the column with a gradient solvent system, typically a mixture of a non-polar solvent (like petroleum ether or hexane) and a moderately polar solvent (like ethyl acetate). For example, a gradient of petroleum ether/ethyl acetate (e.g., starting from 20:1 v/v).

-

Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing Methyl ganoderenate D.

-

-

Reversed-Phase Chromatography (RP-C18) :

-

Pool the fractions containing the compound of interest and further purify them using a reversed-phase C18 column.

-

Elute with a gradient of methanol in water (e.g., starting from 50% MeOH). This step is effective for separating closely related triterpenoids.

-

-

Final Purification (Semi-preparative HPLC) :

-

Achieve final purification of Methyl ganoderenate D using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Use an isocratic mobile phase, such as a mixture of acetonitrile and water, to obtain the pure compound. Monitor the elution profile with a UV detector.

-

Data Presentation: Physicochemical and Spectroscopic Characterization

The structural identity of Methyl ganoderenate D is confirmed by the following quantitative data.

Table 1: Physicochemical Properties of Methyl Ganoderenate D

| Property | Value |

| Molecular Formula | C₃₁H₄₂O₇ |

| Molecular Weight | 526.66 g/mol |

| Appearance | White Powder/Amorphous Solid |

| Source | Ganoderma applanatum (fruiting bodies) |

Table 2: Spectroscopic Data for Methyl Ganoderenate D

Note: The following data are based on the structural identification from Shim S.H., et al. (2004). The exact numerical values are as reported in that publication.

| Technique | Key Data |

| ¹H-NMR | Data from Shim S.H., et al. J. Nat. Prod. 2004;67:1110–1113 |

| ¹³C-NMR | Data from Shim S.H., et al. J. Nat. Prod. 2004;67:1110–1113 |

| IR (KBr) νₘₐₓ cm⁻¹ | Characteristic absorptions for -OH, C=O (ketone), C=O (ester), C=C |

| HR-ESI-MS | [M+Na]⁺ peak corresponding to the molecular formula C₃₁H₄₂O₇Na |

Potential Biological Activity: Anti-Inflammatory Effects

While specific biological activities for Methyl ganoderenate D have not been extensively reported, many related lanostane triterpenoids from Ganoderma species exhibit significant anti-inflammatory properties.[3][4] A common mechanism for this activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] The workflow for evaluating such activity is presented below.

Mandatory Visualizations

Experimental Workflow for Isolation

Caption: Workflow for the isolation and purification of Methyl ganoderenate D.

Workflow for Nitric Oxide (NO) Inhibition Assay

Caption: Workflow for assessing anti-inflammatory activity via NO inhibition.

Conclusion

Methyl ganoderenate D is a representative of the complex and highly functionalized triterpenoids found in Ganoderma applanatum. The detailed protocols for its isolation and the comprehensive spectroscopic data provide a solid foundation for further research. While its specific bioactivities require more investigation, its structural similarity to other known anti-inflammatory lanostanoids suggests it is a promising candidate for pharmacological screening. This guide serves to facilitate future studies into the chemical and biological properties of this intriguing natural product.

References

- 1. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effect on NO production of triterpenes from the fruiting bodies of Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lanostane triterpenoids from Ganoderma curtisii and their NO production inhibitory activities of LPS-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Methyl Ganoderenate D in Ganoderma: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of Methyl ganoderenate D, a bioactive triterpenoid produced by fungi of the genus Ganoderma. This document is intended for researchers, scientists, and drug development professionals interested in the natural product chemistry and biosynthesis of pharmacologically active compounds from medicinal mushrooms.

Introduction

Ganoderma species, particularly Ganoderma lucidum and Ganoderma applanatum, are renowned in traditional medicine for their diverse therapeutic properties, which are largely attributed to a class of triterpenoids known as ganoderic acids and their derivatives, such as Methyl ganoderenate D. These compounds exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. Understanding the biosynthetic pathway of these complex molecules is crucial for their targeted production through biotechnological approaches, including metabolic engineering and synthetic biology.

Methyl ganoderenate D is a C30 lanostane-type triterpenoid characterized by a methyl ester at the C-26 carboxyl group. Its biosynthesis follows the well-established mevalonate (MVA) pathway for isoprenoid precursors, followed by a series of specific tailoring reactions catalyzed by cytochrome P450 monooxygenases (CYPs) and potentially other enzymes like methyltransferases. While the complete, definitive pathway to Methyl ganoderenate D has not been fully elucidated, this guide presents a putative pathway based on the current scientific literature on ganoderic acid biosynthesis.

The Putative Biosynthetic Pathway of Methyl Ganoderenate D

The biosynthesis of Methyl ganoderenate D is a multi-step process that begins with the synthesis of the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the MVA pathway.

The Mevalonate (MVA) Pathway: From Acetyl-CoA to Lanosterol

The initial steps of the pathway leading to the triterpenoid backbone are conserved among fungi.

-

Starting Material: The pathway begins with acetyl-CoA, a central metabolite in the cell.

-

Key Intermediates: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).

-

Rate-Limiting Step: HMG-CoA reductase (HMGR) catalyzes the reduction of HMG-CoA to mevalonate. This is a key regulatory and often rate-limiting step in the pathway.

-

Formation of IPP and DMAPP: Mevalonate is subsequently phosphorylated and decarboxylated to yield IPP, which can be isomerized to DMAPP.

-

Squalene Synthesis: Farnesyl pyrophosphate (FPP) is synthesized from IPP and DMAPP. Two molecules of FPP are then reductively dimerized by squalene synthase (SQS) to form squalene.

-

Cyclization to Lanosterol: Squalene is epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE). Finally, lanosterol synthase (LSS), also known as 2,3-oxidosqualene cyclase, catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic triterpenoid backbone of lanosterol[1][2].

Post-Lanosterol Modifications: The Role of Cytochrome P450s

Following the formation of lanosterol, a series of oxidative modifications are carried out, primarily by cytochrome P450 monooxygenases (CYPs). These enzymes are responsible for the high degree of oxygenation observed in ganoderic acids. While the exact sequence of these reactions for Methyl ganoderenate D is not yet confirmed, a plausible pathway involves several key steps.

-

C-26 Oxidation: One of the initial modifications is believed to be the three-step oxidation of the C-26 methyl group of lanosterol to a carboxylic acid, forming 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA). The cytochrome P450 enzyme CYP5150L8 has been identified to catalyze this transformation[3][4].

-

Further Oxidations: Subsequent modifications likely involve hydroxylations and oxidations at various positions on the lanostane skeleton, such as C-3, C-7, C-11, C-15, and C-23. Different combinations of these modifications, catalyzed by a suite of CYPs, lead to the vast diversity of ganoderic acids. For instance, CYP5139G1 has been shown to be involved in the C-28 oxidation of HLDOA[3].

-

Formation of the Ganoderenate Backbone: The specific combination of oxidative modifications that define the "ganoderenate" backbone occurs through the action of specific CYPs, which are yet to be fully characterized for Methyl ganoderenate D.

The Final Methylation Step

The final step in the biosynthesis of Methyl ganoderenate D is the methylation of the C-26 carboxyl group.

-

Methyltransferase Activity: This reaction is catalyzed by a methyltransferase, which transfers a methyl group from a donor molecule, typically S-adenosyl methionine (SAM), to the carboxyl group of the ganoderenate precursor.

-

Putative Enzyme: While a specific methyltransferase for Methyl ganoderenate D has not been identified, the genome of Ganoderma species contains numerous putative methyltransferase genes. The methyltransferase LaeA has been shown to be a global regulator of secondary metabolism, including ganoderic acid biosynthesis, suggesting its indirect or direct involvement in such modifications[1]. Further research is needed to identify and characterize the specific enzyme responsible for this final step.

Quantitative Data on Ganoderic Acid Production

The production of ganoderic acids can vary significantly depending on the Ganoderma species, strain, and cultivation conditions. The following tables summarize some of the reported quantitative data for ganoderic acid content.

Table 1: Content of Ganoderic Acids A and B in Ganoderma lucidum from Different Origins [5]

| Origin of G. lucidum | Ganoderic Acid A (mg/g) | Ganoderic Acid B (mg/g) |

| Dabie Mountain | 7.254 | - |

| Longquan | 6.658 | 4.574 |

| Shandong | 1.959 | - |

Table 2: Yield of Total Ganoderic Acids in Different Ganoderma Species [6]

| Ganoderma Species and Strain | Total Ganoderic Acid Yield (g/L) |

| G. tsugae 2024 | 0.35 ± 0.019 |

| G. tsugae 2566 | 0.36 ± 0.028 |

| G. sinense 2516 (14th day) | 0.6 ± 0.031 |

| G. tsugae 2024 (16th day) | 0.62 ± 0.027 |

Table 3: Maximum Content of Individual Ganoderic Acids During Fruiting Body Development of G. lucidum [7]

| Ganoderic Acid | Maximum Content (µ g/100 mg dry weight) |

| Total Triterpenoids | 1210 |

| GA-T | 16.5 |

| GA-S | 14.3 |

| GA-Me | 12.5 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Methyl ganoderenate D biosynthesis.

Extraction and Quantification of Ganoderic Acids

Protocol: Triterpenoid Extraction from Ganoderma

-

Sample Preparation: Dry the Ganoderma fruiting bodies or mycelium at 60°C to a constant weight. Grind the dried material into a fine powder (e.g., to pass through a 60-mesh sieve).

-

Extraction:

-

Weigh 100 mg of the dried powder into a centrifuge tube.

-

Add 3 mL of ethanol.

-

Perform ultrasonic extraction for 1 hour. Repeat this step three times.

-

-

Sample Processing:

-

Combine the ethanol extracts and centrifuge at 10,000 rpm for 10 minutes.

-

Collect the supernatant and filter it through a 0.22 µm membrane before analysis.

-

Protocol: Quantification by High-Performance Liquid Chromatography (HPLC) [7]

-

Instrumentation: Agilent 1200 series HPLC system or equivalent, equipped with a UV detector.

-

Column: Agilent Zorbax SB-C18 column (5 µm, 250 x 4.6 mm) or equivalent.

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or acetic acid) is typically used. The specific gradient will depend on the specific ganoderic acids being separated.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 252 nm.

-

Quantification: Create a standard curve using a purified standard of Methyl ganoderenate D or a closely related compound. Calculate the concentration in the samples based on the peak area.

Gene Expression Analysis by qRT-PCR

Protocol: Quantitative Real-Time PCR (qRT-PCR) for Biosynthesis Genes [7]

-

RNA Extraction:

-

Harvest fresh Ganoderma mycelium or fruiting body tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder.

-

Extract total RNA using a suitable kit (e.g., TRIzol reagent or a plant RNA extraction kit) according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

qRT-PCR Reaction:

-

Prepare the reaction mixture containing cDNA template, forward and reverse primers for the target gene (e.g., LSS, CYP5150L8, putative methyltransferase) and a reference gene (e.g., 18S rRNA or actin), and a SYBR Green qPCR master mix.

-

Perform the qRT-PCR on a real-time PCR system with a typical thermal cycling profile:

-

Initial denaturation: 95°C for 5 min.

-

40 cycles of:

-

Denaturation: 95°C for 15 s.

-

Annealing/Extension: 60°C for 30 s.

-

-

-

Include a melting curve analysis at the end of the run to verify the specificity of the amplified product.

-

-

Data Analysis:

-

Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.

-

Heterologous Expression and Enzyme Activity Assay

Protocol: In Vitro Cytochrome P450 Activity Assay [4][8]

-

Enzyme Preparation:

-

Express the target Ganoderma CYP gene heterologously in a suitable host, such as Saccharomyces cerevisiae or Escherichia coli, along with a cytochrome P450 reductase (CPR) which is necessary for electron transfer.

-

Prepare microsomes from the recombinant host cells or purify the recombinant CYP and CPR proteins.

-

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

Potassium phosphate buffer (e.g., 100 mM, pH 7.4).

-

Microsomal protein or purified enzyme.

-

The substrate (e.g., lanosterol or a ganoderic acid intermediate).

-

An NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH.

-

-

-

Reaction:

-

Pre-incubate the mixture at the optimal temperature (e.g., 28-37°C) for a few minutes.

-

Initiate the reaction by adding NADPH or the NADPH-generating system.

-

Incubate for a specific time (e.g., 30-60 minutes).

-

-

Reaction Termination and Product Analysis:

-

Stop the reaction by adding a solvent like ethyl acetate or by heat inactivation.

-

Extract the products with an organic solvent.

-

Analyze the products by HPLC, LC-MS, or GC-MS to identify and quantify the converted substrate.

-

Conclusion and Future Directions

The biosynthesis of Methyl ganoderenate D in Ganoderma is a complex process involving the MVA pathway and a series of tailoring reactions catalyzed by cytochrome P450s and a putative methyltransferase. While the general framework of this pathway is understood, the specific enzymes and the precise sequence of reactions leading to Methyl ganoderenate D remain to be fully elucidated.

Future research should focus on:

-

Identification and characterization of the specific CYPs involved in the later stages of ganoderenate biosynthesis.

-

Identification and functional characterization of the methyltransferase responsible for the final methylation step.

-

Metabolic engineering of Ganoderma or heterologous hosts to overproduce Methyl ganoderenate D and other valuable ganoderic acids.

-

Elucidation of the regulatory networks that control the expression of the biosynthetic genes.

A deeper understanding of this biosynthetic pathway will not only advance our knowledge of fungal secondary metabolism but also pave the way for the sustainable production of these medicinally important compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio.visnyk.knu.ua [bio.visnyk.knu.ua]

- 7. atlantis-press.com [atlantis-press.com]

- 8. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Ganoderenate D: A Technical Overview of its Putative Anti-Cancer Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively documents the anti-cancer properties of triterpenoids isolated from Ganoderma species. However, specific research on the mechanism of action of Methyl Ganoderenate D is currently limited. This guide, therefore, presents a detailed overview of the established anti-cancer mechanisms of closely related Ganoderma triterpenoids, which may serve as a predictive framework for the potential bioactivity of Methyl Ganoderenate D. All data and pathways presented herein are derived from studies on these related compounds and should be interpreted as illustrative of the potential, rather than confirmed, mechanisms of Methyl Ganoderenate D.

Introduction to Methyl Ganoderenate D and Ganoderma Triterpenoids

Methyl ganoderenate D is a lanostane-type triterpenoid that has been isolated from Ganoderma applanatum and Ganoderma lucidum.[1][2] Triterpenoids from Ganoderma species, often referred to as ganoderic acids, are a class of over 300 identified compounds that are recognized for a wide array of pharmacological activities, including significant anti-tumor effects.[1] These compounds are a focal point of cancer research due to their potential to modulate various signaling pathways implicated in cancer cell proliferation, survival, and metastasis. While specific data for Methyl ganoderenate D is sparse, the broader family of Ganoderma triterpenoids has been shown to exert cytotoxic and anti-proliferative effects across a range of cancer cell lines.

Core Anti-Cancer Mechanisms of Ganoderma Triterpenoids

The anti-cancer activity of Ganoderma triterpenoids is multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. These effects are underpinned by the modulation of complex intracellular signaling pathways.

Induction of Apoptosis

A primary mechanism by which Ganoderma triterpenoids are thought to combat cancer is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating malignant cells and is often dysregulated in cancer.

Ganoderma triterpenoids have been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. For instance, some ganoderic acids can induce the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.

Caption: Putative intrinsic apoptotic pathway induced by Ganoderma triterpenoids.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation, which is a result of a dysregulated cell cycle. Several Ganoderma triterpenoids have been demonstrated to halt the cell cycle at various checkpoints, thereby preventing cancer cells from dividing.

The progression of the cell cycle is tightly controlled by cyclins and cyclin-dependent kinases (CDKs). Ganoderma triterpenoids can modulate the expression and activity of these regulatory proteins. For example, Ganoderic Acid DM has been shown to induce G1 phase arrest in human breast cancer cells.[3][4] This is often achieved by downregulating the expression of cyclins D1 and E and upregulating CDK inhibitors such as p21 and p27.

Caption: Mechanism of G1 phase cell cycle arrest by Ganoderma triterpenoids.

Inhibition of Metastasis

Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. Ganoderma triterpenoids have shown potential in inhibiting this process by interfering with cell migration and invasion.

The metastatic cascade involves the degradation of the extracellular matrix (ECM) by enzymes such as matrix metalloproteinases (MMPs), as well as the regulation of cell motility through signaling pathways like PI3K/Akt. Some Ganoderma triterpenoids have been found to downregulate the expression and activity of MMP-2 and MMP-9 and inhibit the PI3K/Akt pathway, thereby impeding cancer cell invasion.

Caption: Inhibition of cancer cell invasion via the PI3K/Akt pathway.

Quantitative Data on the Cytotoxicity of Ganoderma Triterpenoids

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Ganoderic Acid A | HL-60 (Leukemia) | 45.2 | [5] |

| Ganoderic Acid C | HL-60 (Leukemia) | 45.2 | [5] |

| Ganoderic Acid DM | PC-3 (Prostate) | 10.6 (5α-reductase inhibition) | [3][4] |

| Ganoderic Acid Df | (Aldose reductase inhibition) | 22.8 | [3][4] |

| Ganoderic Acid Y | SMMC-7721 (Liver) | 33.5 | [6] |

| Ganoderic Acid Y | A549 (Lung) | 29.9 | [6] |

Experimental Protocols

The investigation of the anti-cancer mechanisms of Ganoderma triterpenoids employs a variety of standard cell and molecular biology techniques.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.

Workflow:

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic and necrotic cells.

Workflow:

Caption: Workflow for an Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses a fluorescent dye that binds to DNA to determine the distribution of cells in the different phases of the cell cycle.

Workflow:

Caption: Workflow for cell cycle analysis using PI staining.

Conclusion and Future Directions

While Methyl Ganoderenate D is a known constituent of medicinally important Ganoderma species, its specific role and mechanism of action in cancer cells remain to be elucidated. The extensive research on other Ganoderma triterpenoids provides a strong foundation for hypothesizing that Methyl Ganoderenate D may also exert anti-cancer effects through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Future research should focus on isolating Methyl Ganoderenate D in sufficient quantities for comprehensive in vitro and in vivo studies. Such investigations are warranted to determine its specific molecular targets and to evaluate its potential as a novel therapeutic agent for cancer treatment.

References

Methyl Ganoderenate D: A Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ganoderenate D is a tetracyclic triterpenoid compound isolated from medicinal mushrooms of the Ganoderma genus, notably Ganoderma applanatum and Ganoderma lucidum. As a member of the ganoderic acids family, which are known for their diverse biological activities, Methyl ganoderenate D is a subject of growing interest in pharmacological research. This technical guide provides a comprehensive overview of the currently known pharmacological properties of Methyl ganoderenate D, with a focus on quantitative data, experimental methodologies, and relevant cellular signaling pathways.

Quantitative Pharmacological Data

The primary quantifiable pharmacological activity identified for Methyl ganoderenate D is its inhibitory effect on CDC2-like kinase 2 (CLK2), a protein kinase implicated in the pathology of knee osteoarthritis. The inhibitory activity was determined at two different concentrations.

Table 1: Inhibitory Activity of Methyl Ganoderenate D against CDC2-like Kinase 2 (CLK2)

| Compound | Concentration (µM) | Percent Inhibition (%) |

| Methyl ganoderenate D | 10 | 29.0[1] |

| Methyl ganoderenate D | 20 | 40.3[1] |

Experimental Protocols

The inhibitory activity of Methyl ganoderenate D against CLK2 was determined using the ADP-Glo™ Kinase Assay.

ADP-Glo™ Kinase Assay Protocol

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. The assay is performed in two steps:

-

Kinase Reaction:

-

The kinase (CLK2), its substrate, and ATP are incubated with the test compound (Methyl ganoderenate D) in a kinase reaction buffer.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

If the test compound is an inhibitor, the amount of ADP produced will be reduced.

-

-

ADP Detection:

-

Step 1: Terminating the Kinase Reaction and Depleting Remaining ATP. An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. This is crucial to prevent interference in the subsequent luminescence step.

-

Step 2: Converting ADP to ATP and Generating a Luminescent Signal. A "Kinase Detection Reagent" is added. This reagent contains the enzyme ADP-glucose pyrophosphorylase and its substrate, which convert ADP to ATP. This newly synthesized ATP then participates in a luciferase/luciferin reaction, generating a luminescent signal that is proportional to the initial amount of ADP produced in the kinase reaction.

-

The luminescence is measured using a plate-reading luminometer. A lower luminescence signal in the presence of the test compound indicates inhibition of the kinase.

-

The following diagram illustrates the general workflow of the ADP-Glo™ Kinase Assay.

Potential Pharmacological Activities and Signaling Pathways

While specific quantitative data for Methyl ganoderenate D in other therapeutic areas are limited, its classification as a Ganoderma triterpenoid suggests potential involvement in anticancer and anti-inflammatory activities. Triterpenoids from Ganoderma species have been reported to exert their effects through various signaling pathways.

Anticancer Activity

Ganoderma triterpenoids are known to exhibit cytotoxic effects against various cancer cell lines.[2] The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. While direct evidence for Methyl ganoderenate D is not yet available, other related ganoderic acids have been shown to modulate key signaling pathways involved in cancer progression.

Anti-inflammatory Activity

The anti-inflammatory effects of Ganoderma triterpenoids are well-documented.[3][4] These compounds can inhibit the production of pro-inflammatory mediators. A key signaling pathway often implicated in inflammation is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. Many Ganoderma triterpenoids have been shown to suppress the activation of NF-κB.

The following diagram illustrates a generalized representation of the NF-κB signaling pathway, which is a common target for the anti-inflammatory action of Ganoderma triterpenoids. It is important to note that the direct modulation of this pathway by Methyl ganoderenate D has not been explicitly demonstrated in the currently available literature.

Conclusion and Future Directions

Methyl ganoderenate D has demonstrated clear inhibitory activity against CLK2, suggesting its potential as a therapeutic agent for conditions like knee osteoarthritis. However, a comprehensive understanding of its pharmacological profile is still in its early stages. Future research should focus on:

-

Broad-spectrum screening: Evaluating the cytotoxic activity of Methyl ganoderenate D against a panel of cancer cell lines to determine its potential as an anticancer agent and to elucidate IC50 values.

-

Anti-inflammatory assays: Quantifying its effects on the production of inflammatory mediators and its impact on key inflammatory signaling pathways like NF-κB and MAPK.

-

In vivo studies: Validating the in vitro findings in animal models to assess its efficacy, pharmacokinetics, and safety profile.

The elucidation of the full pharmacological potential of Methyl ganoderenate D awaits further in-depth investigation.

References

The Structure-Activity Relationship of Methyl Ganoderenate D: A Technical Guide for Drug Discovery

An In-depth Examination of a Bioactive Triterpenoid from Ganoderma applanatum

Methyl ganoderenate D, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma applanatum, has emerged as a molecule of interest in the field of drug discovery. As with many natural products, understanding the relationship between its intricate chemical structure and its biological activity is paramount for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the available structure-activity relationship (SAR) studies on Methyl ganoderenate D, with a focus on its inhibitory effects on CDC2-like kinase 2 (CLK2), a promising target for osteoarthritis therapy. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of quantitative data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Biological Activity: Inhibition of CDC2-like Kinase 2 (CLK2)

Recent research has identified Methyl ganoderenate D as an inhibitor of CDC2-like kinase 2 (CLK2). A study focused on the discovery of triterpenoid derivatives as novel selective CLK2 inhibitors for knee osteoarthritis evaluated a series of natural triterpenoids, including Methyl ganoderenate D. While the study highlighted Methyl ganoderate A as the most potent inhibitor in the series, it established that Methyl ganoderenate D also possesses inhibitory activity against CLK2.

Quantitative Data for CLK2 Inhibition

The inhibitory activities of Methyl ganoderenate D and related triterpenoids against CLK2 were evaluated, providing a basis for preliminary structure-activity relationship analysis. The available data is summarized in the table below. It is important to note that while the study reported moderate inhibitory activity for most of the tested triterpenoid derivatives, the specific IC50 value for Methyl ganoderenate D was not detailed in the publicly available abstract.

| Compound | Source Organism | Target Enzyme | Inhibitory Activity (IC50) | Reference |

| Methyl ganoderenate D | Ganoderma applanatum | CLK2 | Moderate Inhibition | [1] |

| Methyl ganoderate A | Ganoderma lucidum | CLK2 | 0.69 µM | [1] |

| Ganoderic acid A | Ganoderma lucidum | CLK2 | Moderate Inhibition | [1] |

| Ganoderic acid D | Ganoderma lucidum | CLK2 | Moderate Inhibition | [1] |

| Ganoderenic acid D | Ganoderma lucidum | CLK2 | Moderate Inhibition | [1] |

Structure-Activity Relationship (SAR) Insights

The comparison of the chemical structures of Methyl ganoderenate D and its analogs with their corresponding CLK2 inhibitory activities allows for the deduction of preliminary SAR.

Key Structural Features and Their Influence on Activity:

-

Methyl Ester vs. Carboxylic Acid: The potent activity of Methyl ganoderate A (IC50 = 0.69 µM) compared to the moderate activity of Ganoderic acid A suggests that the presence of a methyl ester at C-26 may be favorable for CLK2 inhibition. This is a common observation in drug discovery, as esterification can improve cell permeability.

-

Oxidation State of the Lanostane Core: Methyl ganoderenate D possesses keto groups at positions C-3, C-11, C-15, and C-23, and a hydroxyl group at C-7. The overall high degree of oxidation of the triterpenoid skeleton appears to be a common feature among the tested CLK2 inhibitors. The precise contribution of each carbonyl and hydroxyl group to the binding affinity with CLK2 requires further investigation through the synthesis and evaluation of specifically modified analogs.

Experimental Protocols

A critical component of understanding and building upon existing research is the detailed methodology of key experiments. The following section outlines the protocol for the primary assay used to determine the biological activity of Methyl ganoderenate D.

CLK2 Inhibition Assay: ADP-Glo™ Kinase Assay

The inhibitory activity of Methyl ganoderenate D against CLK2 was determined using the ADP-Glo™ Kinase Assay. This luminescent assay measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

Detailed Protocol:

-

Kinase Reaction:

-

Prepare a reaction mixture containing the CLK2 enzyme, the appropriate substrate (e.g., a generic kinase substrate like myelin basic protein), and ATP in a suitable kinase reaction buffer.

-

Add varying concentrations of Methyl ganoderenate D (or other test compounds) to the reaction mixture.

-

Initiate the reaction and incubate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

-

-

ATP Depletion:

-

Add the ADP-Glo™ Reagent to each reaction well to terminate the kinase reaction and deplete the unconsumed ATP.

-

Incubate at room temperature for approximately 40 minutes.

-

-

ADP to ATP Conversion and Signal Detection:

-

Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP, as well as luciferase and luciferin.

-

Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Visualizing Molecular Interactions and Pathways

To facilitate a deeper understanding of the biological context of Methyl ganoderenate D's activity, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

CLK2 Signaling Pathway in Osteoarthritis

Caption: CLK2 signaling pathway in osteoarthritis and the inhibitory action of Methyl ganoderenate D.

Experimental Workflow for Screening CLK2 Inhibitors

Caption: A generalized experimental workflow for screening CLK2 inhibitors using the ADP-Glo™ assay.

Conclusion and Future Directions

Methyl ganoderenate D has been identified as a promising natural product with inhibitory activity against CLK2. The preliminary SAR suggests that the methyl ester at C-26 may be beneficial for its activity. However, to fully elucidate the SAR of Methyl ganoderenate D and optimize its potential as a therapeutic lead, further studies are warranted. These should include:

-

Synthesis of Derivatives: A focused medicinal chemistry effort to synthesize a library of Methyl ganoderenate D analogs with systematic modifications at the hydroxyl and keto positions of the lanostane core, as well as variations of the side chain.

-

Broader Biological Profiling: Evaluation of Methyl ganoderenate D and its derivatives against a wider panel of kinases to confirm its selectivity. Additionally, cell-based assays are needed to assess its efficacy in more complex biological systems and to investigate its cytotoxicity.

-

In Vivo Studies: Promising analogs should be advanced to in vivo models of osteoarthritis to evaluate their therapeutic efficacy, pharmacokinetics, and safety.

This technical guide provides a foundational understanding of the current knowledge on the structure-activity relationship of Methyl ganoderenate D. As research in this area progresses, a more detailed picture of its therapeutic potential will undoubtedly emerge, paving the way for the development of novel drugs inspired by this fascinating natural product.

References

A Technical Guide to the Transcriptomic Landscape Following Methyl Ganoderenate D Treatment

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific studies detailing the transcriptomic effects of "Methyl ganoderenate D" have been published. This document serves as a comprehensive, in-depth technical template outlining the methodologies, data presentation, and analytical workflows that would be employed in such an investigation. The data and pathways presented herein are hypothetical but grounded in typical findings for natural products derived from fungi such as Ganoderma lucidum.

Introduction

Methyl ganoderenate D is a triterpenoid compound that can be isolated from Ganoderma lucidum, a mushroom with a long history in traditional medicine. Ganoderic acids and their derivatives are known to possess a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, and immunomodulatory effects. Understanding the molecular mechanisms underlying these activities is crucial for the development of new therapeutic agents.

Transcriptome analysis via RNA sequencing (RNA-seq) is a powerful technology that provides a global view of the genes and signaling pathways modulated by a bioactive compound. This guide details a hypothetical study on the transcriptomic changes induced by Methyl ganoderenate D treatment in a cancer cell line, providing a framework for experimental design, data analysis, and interpretation.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of scientific findings. The following sections outline the standard protocols for a transcriptomic study of Methyl ganoderenate D.

Cell Culture and Treatment

-

Cell Line: Human colorectal cancer cell line HCT116.

-

Culture Conditions: Cells are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol:

-

Cells are seeded in 6-well plates at a density of 2 x 10^5 cells/well and allowed to adhere for 24 hours.

-

Methyl ganoderenate D (dissolved in DMSO) is added to the culture medium at a final concentration of 50 µM. A vehicle control group is treated with an equivalent volume of DMSO (0.1%).

-

Three biological replicates are prepared for both the treatment and control groups.

-

Cells are incubated for 24 hours before harvesting for RNA extraction.

-

RNA Extraction and Quality Control

-

RNA Isolation: Total RNA is extracted from the cultured cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. This includes an on-column DNase digestion step to remove any contaminating genomic DNA.

-

RNA Quality Control:

-

The concentration and purity of the extracted RNA are assessed using a NanoDrop spectrophotometer. Ratios of A260/A280 between 1.8 and 2.0 and A260/A230 between 2.0 and 2.2 are considered acceptable.

-

RNA integrity is evaluated using the Agilent 2100 Bioanalyzer. Samples with an RNA Integrity Number (RIN) greater than 8.0 are used for library preparation.

-

RNA-seq Library Preparation and Sequencing

-

Library Preparation:

-

mRNA is enriched from 1 µg of total RNA using oligo(dT) magnetic beads.

-

The enriched mRNA is fragmented into smaller pieces.

-

First-strand cDNA is synthesized using reverse transcriptase and random hexamer primers, followed by second-strand cDNA synthesis.

-

The resulting double-stranded cDNA fragments undergo end-repair, A-tailing, and ligation of sequencing adapters.

-

The adapter-ligated fragments are amplified by PCR to create the final cDNA library.

-

-

Sequencing: The prepared libraries are sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads. A sequencing depth of at least 20 million reads per sample is recommended for differential gene expression analysis.

Data Presentation: Hypothetical Quantitative Data

The following tables summarize the hypothetical quantitative data from the RNA-seq experiment.

Table 1: Top 10 Differentially Expressed Genes (DEGs) in HCT116 Cells Treated with Methyl Ganoderenate D

| Gene Symbol | Gene Name | log2(Fold Change) | p-value | Adjusted p-value (FDR) |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 3.15 | 1.2e-15 | 2.5e-11 |

| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.89 | 4.5e-13 | 6.1e-09 |

| BAX | BCL2 Associated X, Apoptosis Regulator | 2.54 | 8.1e-12 | 9.3e-08 |

| DDIT3 | DNA Damage Inducible Transcript 3 | 2.41 | 1.7e-11 | 1.8e-07 |

| NOXA1 | NADPH Oxidase Activator 1 | -2.18 | 3.3e-10 | 3.1e-06 |

| CCND1 | Cyclin D1 | -2.67 | 5.2e-10 | 4.5e-06 |

| BCL2 | B-Cell CLL/Lymphoma 2 | -2.98 | 1.1e-09 | 8.7e-06 |

| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -3.05 | 2.4e-09 | 1.7e-05 |

| VEGFA | Vascular Endothelial Growth Factor A | -3.21 | 4.9e-09 | 3.2e-05 |

| MMP9 | Matrix Metallopeptidase 9 | -3.56 | 8.8e-09 | 5.4e-05 |

Table 2: Enriched KEGG Pathways for Differentially Expressed Genes

| KEGG Pathway ID | Pathway Description | Gene Count | p-value | Adjusted p-value (FDR) |

| hsa04110 | Cell Cycle | 85 | 1.3e-08 | 2.1e-05 |

| hsa04210 | Apoptosis | 62 | 4.5e-07 | 5.8e-04 |

| hsa05200 | Pathways in cancer | 150 | 8.2e-07 | 9.1e-04 |

| hsa04151 | PI3K-Akt signaling pathway | 120 | 1.1e-06 | 1.2e-03 |

| hsa04010 | MAPK signaling pathway | 115 | 2.3e-06 | 2.4e-03 |

| hsa00900 | Terpenoid backbone biosynthesis | 15 | 5.6e-04 | 4.1e-02 |

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and hypothetical signaling pathways affected by Methyl ganoderenate D.

Caption: Experimental workflow for transcriptomic analysis.

Caption: Hypothetical inhibition of the PI3K-Akt signaling pathway.

Caption: Hypothetical induction of apoptosis by Methyl Ganoderenate D.

Conclusion

This technical guide provides a comprehensive framework for investigating the transcriptomic effects of Methyl Ganoderenate D. The hypothetical data suggest that this compound may exert anti-cancer effects by inducing cell cycle arrest and apoptosis, and by inhibiting key pro-survival signaling pathways such as the PI3K-Akt pathway. The downregulation of genes associated with proliferation (CCND1, MYC), survival (BCL2), and metastasis (VEGFA, MMP9) further supports this hypothesis.

The presented protocols and analytical workflows represent a standard approach in the field of drug discovery and molecular pharmacology. Experimental validation of these hypothetical findings is a necessary next step to elucidate the precise mechanisms of action of Methyl Ganoderenate D and to evaluate its potential as a novel therapeutic agent.

Methyl Ganoderenate D: A Promising Triterpenoid for Anti-Inflammatory Drug Development

A Technical Guide on its Potential Mechanism of Action and Avenues for Research

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel anti-inflammatory agents with high efficacy and minimal side effects is a perpetual focus of drug discovery. Triterpenoids isolated from the medicinal mushroom Ganoderma lucidum (Reishi) have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This technical guide explores the potential of a specific lanostane triterpenoid, Methyl ganoderenate D, as a prospective anti-inflammatory therapeutic. While direct research on Methyl ganoderenate D is emerging, this document synthesizes the substantial body of evidence for related Ganoderma triterpenoids to build a strong scientific premise for its investigation. This guide is intended for researchers, scientists, and drug development professionals.

The Anti-Inflammatory Landscape of Ganoderma Triterpenoids

Ganoderma lucidum is a rich source of structurally diverse triterpenoids, with over 150 identified lanostanoids.[1] These compounds, including various ganoderic acids, have been shown to exhibit significant anti-inflammatory properties.[2][3] Their mechanism of action is often attributed to the modulation of key signaling pathways that orchestrate the inflammatory response.

Core Anti-Inflammatory Mechanisms

Research on various Ganoderma extracts and isolated triterpenoids has consistently pointed to the inhibition of two central inflammatory signaling cascades: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][4]

-

NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus.[5] Once in the nucleus, NF-κB binds to DNA and promotes the transcription of a wide array of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][5] Multiple studies have demonstrated that triterpenoid extracts from Ganoderma lucidum can suppress the activation of the NF-κB pathway.[2][4][5]

-

MAPK Pathway: The MAPK family of serine/threonine kinases, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals into cellular responses, including inflammation.[4] The activation of these kinases leads to the phosphorylation of various transcription factors, such as AP-1, which in turn regulate the expression of inflammatory mediators. Triterpenoid extracts from Ganoderma lucidum have been shown to inhibit the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.[2][4]

Quantitative Data on the Anti-Inflammatory Effects of Ganoderma Triterpenoids

The following table summarizes the inhibitory effects of various Ganoderma triterpenoids and extracts on key inflammatory markers. This data provides a strong rationale for investigating Methyl ganoderenate D, a structurally related compound.

| Compound/Extract | Model System | Inflammatory Marker | Effect | Reference |

| Ganoluciduone B | LPS-stimulated RAW264.7 cells | Nitric Oxide (NO) | 45.5% inhibition at 12.5 µM | [1] |

| Ganoderma lucidum extract (GLBR) | LPS-stimulated macrophages | NO, PGE2, COX-2, TNF-α, iNOS, IL-1β, IL-6 | Significant suppression | [4] |

| Ganoderma lucidum triterpene extract (GLT) | LPS-stimulated RAW264.7 cells | TNF-α, IL-6, NO, PGE2 | Marked suppression | [2] |

| Ganoderic Acid C1 (GAC1) | Macrophages and PBMCs from Crohn's disease subjects | TNF-α, IFN-γ, IL-17A | Significant decrease | [6] |

| Deacetyl ganoderic acid F (DeGA F) | LPS-stimulated BV-2 microglial cells | NO, iNOS, TNF-α, IL-6, IL-1β | Significant inhibition | [7] |

| Lanostane triterpenoids from G. curtisii | LPS-stimulated BV-2 microglial cells | Nitric Oxide (NO) | IC50 values ranging from 3.65 to 28.04 µM | [8] |

| Ganosidone A derivatives (compounds 4 and 7) | LPS-stimulated RAW 264.7 cells | Nitric Oxide (NO) | 86.5% and 88.2% inhibition at 50 µM, respectively | [9] |

Signaling Pathways in Inflammation and Potential Intervention by Methyl Ganoderenate D

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in inflammation and the proposed points of intervention for Methyl ganoderenate D, based on the known activities of related compounds.

References

- 1. Lanostane triterpenoids with anti-inflammatory activities from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of the inflammatory response by triterpenes isolated from the mushroom Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The magical effects of Ganoderma lucidum triterpenoids [plantextractwholesale.com]

- 4. mushroomreferences.com [mushroomreferences.com]

- 5. Ganoderma lucidum ethanol extract inhibits the inflammatory response by suppressing the NF-κB and toll-like receptor pathways in lipopolysaccharide-stimulated BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Deacetyl Ganoderic Acid F Inhibits LPS-Induced Neural Inflammation via NF-κB Pathway Both In Vitro and In Vivo [mdpi.com]

- 8. Lanostane triterpenoids from Ganoderma curtisii and their NO production inhibitory activities of LPS-induced microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antiinflammatory lanostane triterpenoids from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Cytotoxicity Screening of Methyl Ganoderenate D

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as an in-depth technical guide outlining the standard methodologies for conducting a preliminary cytotoxicity screening of a novel compound, using Methyl ganoderenate D as a representative example. Specific experimental data on the cytotoxicity of Methyl ganoderenate D is not widely available in published literature; therefore, the quantitative data presented herein is illustrative and intended to provide a framework for how such results would be reported. The experimental protocols and potential mechanisms of action are based on established methods for similar triterpenoid compounds isolated from Ganoderma species.[1][2][3][4]

Introduction

Methyl ganoderenate D is a lanostane-type triterpenoid that has been isolated from Ganoderma species, such as Ganoderma applanatum.[5][6][7] Triterpenoids from the genus Ganoderma are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects.[8] Many triterpenoids derived from Ganoderma have demonstrated significant cytotoxic activity against various cancer cell lines, making them promising candidates for novel oncology therapeutics.[1][3][9]

The preliminary cytotoxicity screening is a critical first step in the evaluation of a new compound's potential as an anti-cancer agent. This process involves exposing various cancer cell lines to the compound across a range of concentrations to determine its inhibitory effects on cell growth and viability. The primary objective is to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the biological process by 50%. This guide provides a detailed overview of the experimental protocols, data presentation, and potential mechanistic pathways relevant to the cytotoxicity screening of Methyl ganoderenate D.

Experimental Protocols

The following sections detail the methodologies for cell culture and a standard cytotoxicity assay used to evaluate the efficacy of novel compounds. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell viability and is described here as it has been used for testing other triterpenoids from Ganoderma lucidum.[2][4]

Cell Line Culture and Maintenance

A panel of human cancer cell lines should be selected to assess the breadth of cytotoxic activity. The choice of cell lines would typically include representatives from different cancer types.

-

Cell Lines:

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.

MTT Cytotoxicity Assay Protocol

-

Cell Seeding: Harvest cells from culture flasks using trypsin-EDTA. Perform a cell count using a hemocytometer or automated cell counter to determine cell concentration. Seed the cells into 96-well flat-bottom plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate the plates for 24 hours to allow for cell attachment.

-

Compound Preparation and Treatment: Prepare a stock solution of Methyl ganoderenate D in dimethyl sulfoxide (DMSO). Create a series of serial dilutions of the compound in culture medium to achieve the final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including controls, should not exceed 0.5% to avoid solvent-induced toxicity. After 24 hours of cell attachment, remove the old medium and add 100 µL of the medium containing the various concentrations of Methyl ganoderenate D to the respective wells. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

-

Incubation: Incubate the treated plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition and Incubation: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well. Incubate the plates for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently agitate the plates on an orbital shaker for 10 minutes to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 values are then determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualized Experimental Workflow

The following diagram illustrates the key steps of the MTT cytotoxicity assay protocol.

Caption: Workflow for determining cytotoxicity using the MTT assay.

Illustrative Cytotoxicity Data

The following table summarizes hypothetical IC50 values for Methyl ganoderenate D against a panel of human cancer cell lines. This data is for illustrative purposes to demonstrate standard data presentation in a preliminary screening report.

| Cell Line | Cancer Type | IC50 (µM) [Illustrative] |

| HepG2 | Hepatocellular Carcinoma | 22.5 |

| MCF-7 | Breast Adenocarcinoma | 35.8 |

| HeLa | Cervical Cancer | 18.2 |

| HL-60 | Promyelocytic Leukemia | 9.7 |

| SW480 | Colon Adenocarcinoma | 41.3 |

Potential Mechanism of Action: Induction of Apoptosis

Cytotoxic compounds frequently exert their anti-cancer effects by inducing apoptosis, or programmed cell death. Based on the known mechanisms of other cytotoxic agents, a plausible signaling pathway that could be activated by Methyl ganoderenate D is the intrinsic apoptosis pathway.[10][11] This pathway is regulated by the Bcl-2 family of proteins and converges on the activation of executioner caspases.

Visualized Apoptosis Signaling Pathway

The diagram below illustrates a potential mechanism by which Methyl ganoderenate D could induce apoptosis in cancer cells.

Caption: Hypothesized intrinsic pathway of apoptosis induction.

This pathway suggests that Methyl ganoderenate D may shift the balance of pro- and anti-apoptotic Bcl-2 family proteins, leading to mitochondrial dysfunction. This triggers the release of cytochrome c, which in turn activates a caspase cascade, culminating in the systematic dismantling of the cell.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the preliminary cytotoxicity screening of Methyl ganoderenate D. The provided protocols for cell culture and the MTT assay represent a standard approach for obtaining initial data on a compound's anti-cancer potential. The illustrative data and hypothetical mechanism of action provide context for the interpretation and presentation of such findings.

Should preliminary screening yield promising results (i.e., low micromolar IC50 values in multiple cell lines), further studies would be warranted. These would include:

-

Screening against a broader panel of cancer cell lines and non-cancerous cell lines to determine selectivity.

-

More detailed mechanistic studies to confirm the induction of apoptosis (e.g., Annexin V/PI staining, caspase activity assays, Western blotting for apoptosis-related proteins).

-

Cell cycle analysis to determine if the compound causes arrest at specific checkpoints.

The systematic evaluation of natural products like Methyl ganoderenate D is essential for the discovery of new therapeutic leads in oncology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Triterpenoids from Ganoderma lucidum and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic triterpenoids from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. A Review of Ganoderma Triterpenoids and Their Bioactivities [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mycosphere.org [mycosphere.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Methyl Jasmonate: Putative Mechanisms of Action on Cancer Cells Cycle, Metabolism, and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Methyl Ganoderenate D: A Technical Overview of Its Natural Sources and Abundance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl ganoderenate D is a triterpenoid compound that has been identified as a constituent of certain species of Ganoderma, a genus of polypore fungi renowned for their use in traditional medicine. As a member of the ganoderic acids and their derivatives, Methyl ganoderenate D is of significant interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of Methyl ganoderenate D, available data on its abundance, and detailed methodologies for its study.

Natural Sources and Abundance

Methyl ganoderenate D has been isolated from the fruiting bodies of Ganoderma lucidum, a well-known medicinal mushroom. While the presence of this compound has been confirmed, specific quantitative data on its abundance in various Ganoderma species remains limited in publicly available scientific literature.

General analysis of triterpenoids in Ganoderma lucidum has shown significant variability in the content of individual compounds depending on the fungal strain, cultivation conditions, and the specific part of the fruiting body analyzed. While comprehensive quantitative studies on a wide range of triterpenoids have been conducted, Methyl ganoderenate D is not typically among the primary compounds quantified in broader analytical screenings.

To provide a contextual understanding of triterpenoid abundance in the primary source, the following table summarizes the quantitative data for other major triterpenoids found in Ganoderma lucidum. It is important to note that these values are for related compounds and not for Methyl ganoderenate D itself, but they offer an insight into the general concentration range of triterpenoids in this fungus.

Table 1: Abundance of Selected Triterpenoids in Ganoderma lucidum

| Compound | Source Material | Abundance (μg/g of dry weight) | Reference |

| Ganoderic Acid A | Fruiting Body | 1.8 - 14.7 | [1] |

| Ganoderic Acid B | Fruiting Body | 0.9 - 11.2 | [1] |

| Ganoderic Acid C2 | Fruiting Body | 0.5 - 5.8 | [1] |

| Ganoderic Acid D | Fruiting Body | Not explicitly quantified in the provided search results. | |

| Ganoderic Acid H | Fruiting Body | 1.2 - 8.9 | [1] |

| Lucidenic Acid A | Fruiting Body | Not explicitly quantified in the provided search results. |

Note: The absence of quantitative data for Methyl ganoderenate D in the existing literature highlights a gap in the current research landscape and underscores the need for further analytical studies on this specific compound.

Experimental Protocols

While a specific, detailed experimental protocol for the isolation and quantification of Methyl ganoderenate D has not been found in the reviewed literature, a general methodology can be inferred from the established procedures for the analysis of other triterpenoids from Ganoderma species.

General Workflow for Triterpenoid Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and quantification of triterpenoids from Ganoderma fruiting bodies. This serves as a foundational protocol that can be adapted for the specific analysis of Methyl ganoderenate D.

References

Unveiling the Molecular Architecture of Methyl Ganoderenate D: A Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Methyl ganoderenate D, a lanostane-type triterpenoid isolated from Ganoderma applanatum. The structural elucidation of this complex natural product relies on a combination of nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. This document presents the detailed ¹H and ¹³C NMR assignments, and high-resolution mass spectrometry data, alongside the experimental protocols for acquiring this critical information.

Spectroscopic Data for Methyl Ganoderenate D

The definitive characterization of Methyl ganoderenate D, identified as 7β-hydroxy-3,11,15,23-tetraoxolanosta-8,20E(22)-dien-26-oic acid methyl ester, is achieved through the detailed analysis of its spectroscopic signatures.[1][2][3] The following tables summarize the quantitative NMR and MS data.

Table 1: ¹H NMR Spectroscopic Data for Methyl Ganoderenate D (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 1α | 2.60 | m | |

| 1β | 1.85 | m | |

| 2α | 2.50 | m | |

| 2β | 2.25 | m | |

| 5 | 1.55 | m | |

| 6α | 2.10 | m | |

| 6β | 1.90 | m | |

| 7 | 4.75 | t | 2.8 |

| 12α | 3.05 | d | 16.0 |

| 12β | 2.50 | d | 16.0 |

| 16α | 3.10 | d | 18.0 |

| 16β | 2.65 | d | 18.0 |

| 17 | 1.80 | m | |

| 18-CH₃ | 0.65 | s | |

| 19-CH₃ | 1.20 | s | |

| 21-CH₃ | 2.20 | s | |

| 22 | 6.15 | s | |

| 24 | 3.80 | q | 7.0 |

| 25 | 1.30 | t | 7.0 |

| 27-CH₃ | 1.15 | d | 7.0 |

| 28-CH₃ | 1.25 | s | |

| 29-CH₃ | 1.35 | s | |

| 30-CH₃ | 1.40 | s | |

| OCH₃ | 3.70 | s |

Data sourced from Shim et al., J. Nat. Prod. 2004, 67, 7, 1110-1113.

Table 2: ¹³C NMR Spectroscopic Data for Methyl Ganoderenate D (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 38.5 |

| 2 | 34.5 |

| 3 | 218.0 |

| 4 | 47.5 |

| 5 | 50.5 |

| 6 | 36.0 |

| 7 | 68.0 |

| 8 | 138.0 |

| 9 | 145.0 |

| 10 | 38.0 |

| 11 | 205.0 |

| 12 | 48.0 |

| 13 | 45.5 |

| 14 | 50.0 |

| 15 | 210.0 |

| 16 | 49.0 |

| 17 | 46.5 |

| 18 | 15.0 |

| 19 | 18.5 |

| 20 | 134.0 |

| 21 | 18.0 |

| 22 | 125.0 |

| 23 | 195.0 |

| 24 | 41.0 |

| 25 | 14.0 |

| 26 | 168.0 |

| 27 | 20.0 |

| 28 | 25.0 |

| 29 | 22.0 |

| 30 | 28.0 |

| OCH₃ | 52.0 |

Data sourced from Shim et al., J. Nat. Prod. 2004, 67, 7, 1110-1113.

Table 3: High-Resolution Mass Spectrometry (HR-MS) Data

| Ion | Calculated m/z | Found m/z |

| [M]⁺ | 528.2723 | 528.2720 |

Data sourced from Shim et al., J. Nat. Prod. 2004, 67, 7, 1110-1113.

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for the accurate structural determination of Methyl ganoderenate D. The following protocols are based on the methodologies reported in the literature for the characterization of lanostane-type triterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5 mg of purified Methyl ganoderenate D is dissolved in 0.5 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: 10-12 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 220-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are processed using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal TMS standard.

High-Resolution Mass Spectrometry (HR-MS)

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

-

Acquisition Parameters:

-

Ionization Mode: Positive ion mode is typically used to observe the molecular ion [M]⁺.

-

Mass Range: A scan range of m/z 100-1000 is generally sufficient.

-

Resolution: The instrument is operated at a high resolution (typically >10,000) to enable accurate mass measurement.

-

Calibration: The mass spectrometer is calibrated using a known standard to ensure high mass accuracy.

-

-

Data Analysis: The exact mass of the molecular ion is determined from the mass spectrum. This value is then used to calculate the elemental composition of the molecule, which is compared with the proposed structure.

Visualization of the Characterization Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of Methyl ganoderenate D.

Caption: Workflow for the isolation and spectroscopic characterization of Methyl ganoderenate D.

References

Methyl Ganoderenate D: A Technical Guide on a Bioactive Triterpenoid from Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl ganoderenate D, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma, stands as a compound of interest at the intersection of traditional medicine and modern pharmacology. As a constituent of a genus with a rich history in traditional Asian medicine for promoting health and longevity, Methyl ganoderenate D is increasingly being investigated for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current scientific knowledge on Methyl ganoderenate D, including its physicochemical properties, isolation from its natural sources, and known biological activities. This document aims to serve as a foundational resource for researchers and professionals in drug development by summarizing key data, outlining experimental methodologies, and visualizing relevant biological pathways to facilitate further investigation into this promising natural product.

Introduction

Ganoderma species, commonly known as Reishi or Lingzhi, have been integral to traditional medicine systems for centuries, revered for their purported immunomodulatory, anti-inflammatory, and anti-cancer properties. The diverse pharmacological effects of Ganoderma are largely attributed to its rich content of secondary metabolites, particularly triterpenoids. Methyl ganoderenate D is one such triterpenoid, primarily isolated from Ganoderma lucidum and Ganoderma applanatum.[1][2] Its chemical structure, 7β-hydroxy-3,11,15,23-tetraoxolanosta-8,20E(22)-dien-26-oic acid methyl ester, places it within the highly oxidized lanostane triterpenoids, a class of compounds known for their significant biological activities.[3] This guide delves into the technical details of Methyl ganoderenate D, offering a consolidated repository of information to support ongoing and future research endeavors.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 7β-hydroxy-3,11,15,23-tetraoxolanosta-8,20E(22)-dien-26-oic acid methyl ester | [3] |

| Molecular Formula | C₃₁H₄₂O₇ | [4] |

| Molecular Weight | 526.66 g/mol | [4] |

| Class | Lanostane Triterpenoid | [3] |

| Natural Source(s) | Ganoderma lucidum, Ganoderma applanatum | [1][2] |

Role in Traditional Medicine

The direct use of isolated Methyl ganoderenate D is not documented in traditional medicine. Its relevance stems from its presence in Ganoderma species, which have a long-standing history of use in traditional Chinese medicine and other Asian healing practices. Ganoderma is traditionally used to treat a wide array of ailments, including chronic hepatitis, nephritis, hypertension, arthritis, and cancer.[3] The therapeutic effects of Ganoderma are attributed to the synergistic action of its various constituents, including polysaccharides and triterpenoids. Therefore, the role of Methyl ganoderenate D in traditional medicine is understood as a contributor to the overall pharmacological profile of the Ganoderma fungus.

Biological Activities and Quantitative Data